Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate
Overview
Description
Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate is a chemical compound with the CAS Number: 38453-93-9 . It has a molecular weight of 228.29 and its IUPAC name is this compound . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20O4/c1-6-16-11(15)9(8(2)13)7-10(14)12(3,4)5/h9H,6-7H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The boiling point and other physical properties are not specified in the retrieved data.Scientific Research Applications
Chemical Synthesis and Reactions
Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate is involved in various chemical synthesis and reaction processes. For instance, its reaction with thiols in the presence of triethylamine forms corresponding sulfenylimines, and its reaction in acetone leads to the formation of oxazolinone derivatives. This is elucidated through spectroscopic methods, suggesting a potential application in organic synthesis and reaction mechanism studies (Rezessy et al., 1991). Similarly, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with hydroxylamine hydrochloride in methanol solution forms esters of 5-substituted 4-isoxazolecarboxylic acids (Schenone et al., 1991).
Pharmaceutical Applications
This compound has been implicated in the pharmaceutical field as well. An example is its use in the synthesis of pharmacologically important statins. This compound serves as an intermediate in the preparation of statins, demonstrating its significance in the development of therapeutic agents (Tararov et al., 2006).
Organic Chemistry and Catalysis
In organic chemistry and catalysis, this compound has been used in studies exploring new reaction pathways and catalytic processes. For instance, its reaction with keto esters in the presence of titanium tetrachloride yields cross aldols, indicating its role in facilitating new chemical reactions (Banno & Mukaiyama, 1975).
Safety and Hazards
The safety information for Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate indicates that it has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-6-16-11(15)9(8(2)13)7-10(14)12(3,4)5/h9H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCMRWOMOSMYRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C(C)(C)C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472357 | |
Record name | ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38453-93-9 | |
Record name | ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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